molecular formula C8H6F3NO2 B8432386 1-(5-Hydroxy-2-(trifluoromethyl)pyridin-4-yl)ethanone

1-(5-Hydroxy-2-(trifluoromethyl)pyridin-4-yl)ethanone

Cat. No.: B8432386
M. Wt: 205.13 g/mol
InChI Key: ZXLGXPIJKJIKAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Hydroxy-2-(trifluoromethyl)pyridin-4-yl)ethanone is a useful research compound. Its molecular formula is C8H6F3NO2 and its molecular weight is 205.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H6F3NO2

Molecular Weight

205.13 g/mol

IUPAC Name

1-[5-hydroxy-2-(trifluoromethyl)pyridin-4-yl]ethanone

InChI

InChI=1S/C8H6F3NO2/c1-4(13)5-2-7(8(9,10)11)12-3-6(5)14/h2-3,14H,1H3

InChI Key

ZXLGXPIJKJIKAG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NC=C1O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 1-(5-(methoxymethoxy)-2-(trifluoromethyl)pyridin-4-yl)ethanone (3.2 g, 13 mmol) and 5N HCl (40 ml) in i-PrOH/THF (1:1, 40 ml) was stirred at 45° C. overnight. The mixture was cooled, concentrated, taken up in H2O, neutralized with saturated NaHCO3, and extracted with DCM (3×). The organic layers were combined, dried over Na2SO4, and concentrated to give the title compound as a tan solid. MS (m+1): 206.2
Name
1-(5-(methoxymethoxy)-2-(trifluoromethyl)pyridin-4-yl)ethanone
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
i-PrOH THF
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 1-(5-(methoxymethoxy)-2-(trifluoromethyl)pyridin-4-yl)ethanone (3.2 g, 13 mmol) and 5N (40 ml) in i-PrOH/THF (1:1, 40 ml) was stirred at 45° C. overnight. The mixture was cooled, concentrated, taken up in H2O, neutralized with saturated NaHCO3, and extracted with DCM (3×). The organic layers were combined, dried over Na2SO4, and concentrated to give the title compound as a tan solid. MS (m+1): 206.2
Name
1-(5-(methoxymethoxy)-2-(trifluoromethyl)pyridin-4-yl)ethanone
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
i-PrOH THF
Quantity
40 mL
Type
solvent
Reaction Step One

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